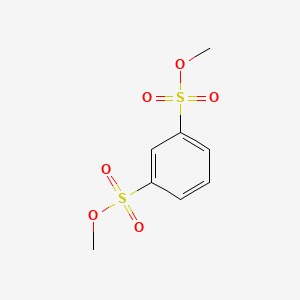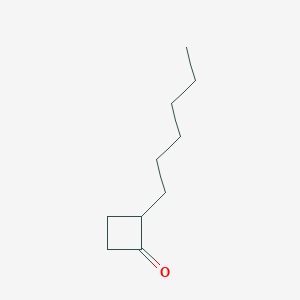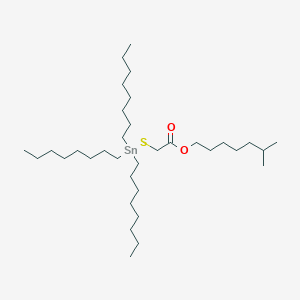
Isooctyl ((trioctylstannyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl ((trioctylstannyl)thio)acetate is an organotin compound with the molecular formula C22H46O2SSn It is a derivative of acetic acid, where the hydrogen atom of the thiol group is replaced by a trioctylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isooctyl ((trioctylstannyl)thio)acetate typically involves the reaction of isooctyl acetate with trioctylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high efficiency and yield. The purification process may involve multiple steps, including distillation and recrystallization, to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl ((trioctylstannyl)thio)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The trioctylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
Isooctyl ((trioctylstannyl)thio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol groups.
Industry: this compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of isooctyl ((trioctylstannyl)thio)acetate involves the interaction of the trioctylstannyl group with various molecular targets. The compound can form covalent bonds with thiol groups in proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is mediated by the electrophilic nature of the trioctylstannyl group, which can react with nucleophilic thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isooctyl ((tributylstannyl)thio)acetate
- Isooctyl ((trimethylstannyl)thio)acetate
- Isooctyl ((triphenylstannyl)thio)acetate
Uniqueness
Isooctyl ((trioctylstannyl)thio)acetate is unique due to the presence of the trioctylstannyl group, which imparts distinct chemical properties compared to other organotin compounds. The longer alkyl chains in the trioctylstannyl group provide increased hydrophobicity and steric bulk, which can influence the compound’s reactivity and interactions with biological molecules.
Propriétés
Numéro CAS |
26401-84-3 |
|---|---|
Formule moléculaire |
C34H70O2SSn |
Poids moléculaire |
661.7 g/mol |
Nom IUPAC |
6-methylheptyl 2-trioctylstannylsulfanylacetate |
InChI |
InChI=1S/C10H20O2S.3C8H17.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;3*1-3-5-7-8-6-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-8H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
RVRHJEQVRABJHQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


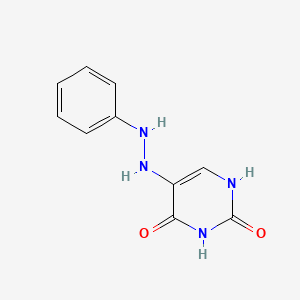
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)





![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)
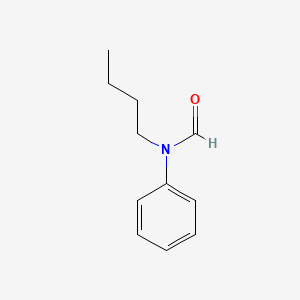

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)

